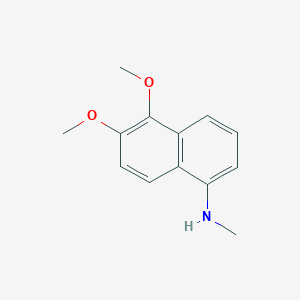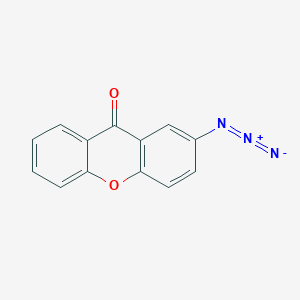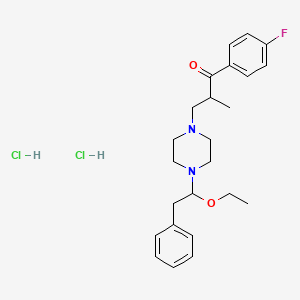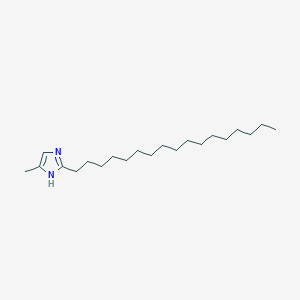
2-Naphthylamine, 5,6-dimethoxy-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthylamine, 5,6-dimethoxy-N-methyl- is a chemical compound with the molecular formula C13H15NO2 It is a derivative of naphthylamine, characterized by the presence of methoxy groups at the 5 and 6 positions and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- typically involves the reaction of 2-naphthol with methoxy-substituted aniline derivatives under specific conditions. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C . Another approach involves the use of ammonium acetate at 270-280°C to obtain the acetyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthylamine, 5,6-dimethoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ortho-carboxy-hydrocinnamic acid.
Reduction: Reduction with sodium in boiling amyl alcohol solution yields tetrahydro-3-naphthylamine.
Substitution: It can participate in substitution reactions, particularly involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or sulfonic acids are used for substitution reactions.
Major Products
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Naphthylamine, 5,6-dimethoxy-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of dyes and pigments, particularly in the textile industry.
Mécanisme D'action
The mechanism of action of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- involves its interaction with various molecular targets. It can form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes through its chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylamine: A simpler derivative without methoxy or methyl groups.
5,6-Dimethoxy-2-naphthylamine: Lacks the N-methyl group.
N-Methyl-2-naphthylamine: Lacks the methoxy groups.
Uniqueness
2-Naphthylamine, 5,6-dimethoxy-N-methyl- is unique due to the combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
23923-00-4 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
5,6-dimethoxy-N-methylnaphthalen-1-amine |
InChI |
InChI=1S/C13H15NO2/c1-14-11-6-4-5-10-9(11)7-8-12(15-2)13(10)16-3/h4-8,14H,1-3H3 |
Clé InChI |
NBWKNHLGNFLGOW-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC2=C1C=CC(=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)



![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)

![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)

![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)



